3-(4-bromobutyl)-1H-indole
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Overview
Description
3-(4-bromobutyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The compound this compound features a bromobutyl group attached to the third position of the indole ring. This structural modification imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobutyl)-1H-indole typically involves the reaction of indole with 1,4-dibromobutane. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions often include heating the mixture to reflux to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobutyl)-1H-indole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The indole ring can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: The compound can be reduced to form 3-(4-butyl)-1H-indole.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride or potassium carbonate in DMF or acetonitrile.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with appropriate ligands in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Nucleophilic Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: 3-(4-butyl)-1H-indole.
Coupling Reactions: Complex indole derivatives with extended conjugation or functional groups.
Scientific Research Applications
3-(4-bromobutyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-bromobutyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromobutyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The indole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromobutyl)-1H-indole: Features a bromobutyl group at the third position of the indole ring.
3-(4-chlorobutyl)-1H-indole: Similar structure but with a chlorobutyl group instead of a bromobutyl group.
3-(4-methylbutyl)-1H-indole: Similar structure but with a methylbutyl group instead of a bromobutyl group.
Uniqueness
This compound is unique due to the presence of the bromobutyl group, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromobutyl group can enhance the compound’s lipophilicity and membrane permeability, contributing to its potential biological activities.
Properties
CAS No. |
50624-66-3 |
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Molecular Formula |
C12H14BrN |
Molecular Weight |
252.2 |
Purity |
95 |
Origin of Product |
United States |
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